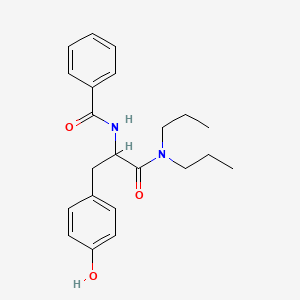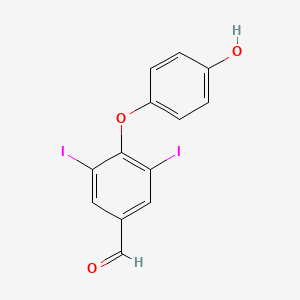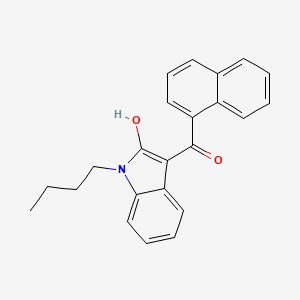
Albendazole-d7
概述
描述
阿苯达唑-d7 是阿苯达唑的氘代形式,阿苯达唑是一种广谱驱虫药,用于治疗各种寄生虫感染。 阿苯达唑-d7 中的氘原子取代了氢原子,这在药代动力学研究和质谱分析中可能很有用 . 阿苯达唑本身是一种苯并咪唑衍生物,以其对多种蠕虫的疗效而闻名 .
作用机制
阿苯达唑-d7 通过结合微管的秋水仙碱敏感位点发挥作用,抑制其聚合成微管。 微管形成的这种破坏会导致寄生虫表皮和肠道细胞的退行性改变,最终导致其固定和死亡 . 分子靶标包括β-微管蛋白,所涉及的途径与抑制寄生虫的葡萄糖摄取和能量产生有关 .
生化分析
Biochemical Properties
Albendazole-d7 plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects various cellular processes, including cell division and intracellular transport. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism, and proteins like tubulin, which is crucial for its anthelmintic activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects parasitic cells by disrupting their microtubule structures, leading to impaired glucose uptake and energy production. This results in the immobilization and eventual death of the parasite. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating pro-apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, preventing the polymerization of microtubules. This inhibition disrupts the structural integrity of the parasite’s cells, leading to their death. Additionally, this compound can inhibit the activity of certain enzymes, such as fumarate reductase, which is essential for the energy metabolism of parasites. This dual mechanism of action makes this compound a potent anthelmintic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. Studies have shown that this compound maintains its anthelmintic activity over extended periods, although prolonged exposure can lead to resistance in some parasitic species. The stability and degradation of this compound are crucial factors in its effectiveness in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively eliminates parasitic infections without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and bone marrow suppression. These toxic effects highlight the importance of determining the optimal dosage for safe and effective treatment .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of albendazole sulfoxide, the active metabolite. This metabolite is further metabolized to albendazole sulfone. The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound accumulates in tissues with high lipid content, such as the liver and adipose tissue. The transporters and binding proteins involved in its distribution play a significant role in its pharmacokinetics .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with tubulin to exert its effects. It can also accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments .
准备方法
合成路线和反应条件
阿苯达唑-d7 的合成涉及将氘原子掺入阿苯达唑分子中。这可以通过多种方法实现,包括:
氢-氘交换: 这种方法涉及使用氘代溶剂和催化剂将阿苯达唑中的氢原子与氘原子交换。
工业生产方法
阿苯达唑-d7 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。该过程经过优化,以确保最终产品的高产率和纯度。 使用先进的纯化技术,例如色谱法,对于去除任何杂质并达到所需的同位素纯度至关重要 .
化学反应分析
反应类型
阿苯达唑-d7 会发生各种化学反应,包括:
氧化: 阿苯达唑-d7 可以被氧化形成阿苯达唑亚砜-d7 和阿苯达唑砜-d7。
还原: 还原反应可以将阿苯达唑-d7 还原回其母体化合物或其他还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氢氧化钠和碳酸钾等试剂通常用于取代反应.
主要产物
科学研究应用
阿苯达唑-d7 在科学研究中有多种应用,包括:
药代动力学研究: 阿苯达唑-d7 中的氘原子使其成为药代动力学研究的理想候选者,因为它们可以使用质谱法轻松追踪。
代谢研究: 阿苯达唑-d7 用于研究阿苯达唑在体内的代谢途径,从而了解其生物转化和消除。
药物开发: 阿苯达唑-d7 用于开发新的驱虫药,帮助研究人员了解构效关系并优化药物疗效。
相似化合物的比较
类似化合物
甲苯达唑: 另一种具有类似驱虫特性的苯并咪唑衍生物。
伊维菌素: 一种用于治疗各种寄生虫感染的大环内酯类药物。
吡喹酮: 一种主要用于治疗血吸虫病和肝吸虫病的驱虫药.
阿苯达唑-d7 的独特性
阿苯达唑-d7 由于存在氘原子而独一无二,氘原子增强了其稳定性,并允许在药代动力学和代谢研究中进行精确追踪。 这使其成为药物开发和研究中宝贵的工具,提供了非氘代化合物无法获得的见解 .
属性
IUPAC Name |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-JOMZKNQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)



